molecular formula C17H21N3O2S B2699346 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1170064-78-4

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2699346
CAS No.: 1170064-78-4
M. Wt: 331.43
InChI Key: VRQKDHXBKYDBJO-UHFFFAOYSA-N
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Description

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the methoxyphenyl group via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one
  • 1-(4-(5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one
  • 1-(4-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one

Uniqueness

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to more potent biological effects .

Properties

IUPAC Name

1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-15(21)20-10-8-12(9-11-20)16-18-19-17(23-16)13-6-4-5-7-14(13)22-2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKDHXBKYDBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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